molecular formula C8H17ClN2O B6221197 N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride CAS No. 2758000-74-5

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride

Cat. No. B6221197
CAS RN: 2758000-74-5
M. Wt: 192.7
InChI Key:
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Description

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride (NTCA-HCl) is a synthetic compound of the pyrrolidine family and is used in a variety of laboratory experiments. NTCA-HCl has a wide range of applications, from biochemical and physiological research to drug development and drug delivery systems. It is a versatile compound, with a wide range of properties, and is used in a variety of laboratory experiments.

Scientific Research Applications

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research. It is used in the study of biochemical and physiological processes, as well as in drug development and drug delivery systems. It is also used in the study of enzyme kinetics, protein folding, and protein-ligand interactions. Additionally, N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is used in the study of cell signaling pathways, and in the development of new therapeutic agents.

Mechanism of Action

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride acts as a chelating agent, binding to metal ions and forming stable complexes. It is also able to bind to other molecules, such as proteins, and can be used to modulate the activity of enzymes and other proteins. Additionally, N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride can act as a chaperone, preventing the misfolding of proteins and aiding in their folding into their active conformation.
Biochemical and Physiological Effects
N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and other molecules involved in biochemical and physiological processes. Additionally, N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride has been shown to affect the activity of cell signaling pathways, and to modulate the activity of receptors involved in signal transduction.

Advantages and Limitations for Lab Experiments

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride has a number of advantages for laboratory experiments. It is a stable compound, and is easily synthesized in a laboratory setting. Additionally, its chelating properties make it useful for binding to metal ions and other molecules. However, N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride also has some limitations. It is not very soluble in water, and can be difficult to dissolve in aqueous solutions. Additionally, it has a relatively low affinity for proteins, which can limit its effectiveness in some experiments.

Future Directions

Given its wide range of applications, there are many potential future directions for research involving N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride. These include further investigation into its mechanism of action, its ability to modulate the activity of enzymes and proteins, and its potential use in drug delivery systems. Additionally, research into the development of new therapeutic agents based on N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride could lead to new treatments for a variety of diseases. Finally, further research into the biochemical and physiological effects of N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride could lead to a better understanding of the role of this compound in biological processes.

Synthesis Methods

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is synthesized by a reaction between N-methyl-4-chloro-2-methylpyrrolidine and acetic acid, followed by a reaction with hydrochloric acid. The reaction is carried out in an aqueous medium, and the resulting product is a white crystalline solid. The reaction is simple and can be carried out in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride involves the reaction of 4,4-dimethyl-2-oxazoline with N-methylpyrrolidine followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "4,4-dimethyl-2-oxazoline", "N-methylpyrrolidine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4,4-dimethyl-2-oxazoline is reacted with N-methylpyrrolidine in the presence of a catalyst to form N,4,4-trimethylpyrrolidine-2-carboxamide.", "Step 2: The resulting product is then hydrolyzed using an acid to form N,4,4-trimethylpyrrolidine-2-carboxylic acid.", "Step 3: Finally, the carboxylic acid is reacted with hydrochloric acid to form N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride." ] }

CAS RN

2758000-74-5

Molecular Formula

C8H17ClN2O

Molecular Weight

192.7

Purity

95

Origin of Product

United States

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